N-(4-chloro-2-fluorophenyl)-N-(furan-2-ylcarbonyl)furan-2-carboxamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)-N-(furan-2-ylcarbonyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-N-(furan-2-ylcarbonyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan-2-carboxylic acid: This can be achieved through the oxidation of furan using reagents such as potassium permanganate or chromium trioxide.
Amidation Reaction: The furan-2-carboxylic acid is then reacted with 4-chloro-2-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-N-(furan-2-ylcarbonyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2,3-dione.
Reduction: Corresponding alcohol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N-(furan-2-ylcarbonyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-(furan-2-ylcarbonyl)furan-2-carboxamide
- N-(4-fluorophenyl)-N-(furan-2-ylcarbonyl)furan-2-carboxamide
- N-(4-chloro-2-fluorophenyl)-N-(furan-2-ylcarbonyl)benzamide
Uniqueness
N-(4-chloro-2-fluorophenyl)-N-(furan-2-ylcarbonyl)furan-2-carboxamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
667436-04-6 |
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Molecular Formula |
C16H9ClFNO4 |
Molecular Weight |
333.70 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-N-(furan-2-carbonyl)furan-2-carboxamide |
InChI |
InChI=1S/C16H9ClFNO4/c17-10-5-6-12(11(18)9-10)19(15(20)13-3-1-7-22-13)16(21)14-4-2-8-23-14/h1-9H |
InChI Key |
KWJSTHADNNPKNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)N(C2=C(C=C(C=C2)Cl)F)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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